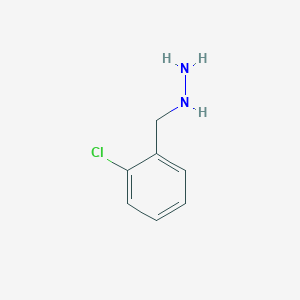

2-Chlorobenzylhydrazine

Description

Historical Context of Hydrazine (B178648) Chemistry in Synthetic and Medicinal Applications

The journey of hydrazine chemistry began in 1875 when Emil Fischer first coined the name "hydrazine" while attempting to create mono-substituted organic hydrazine compounds. wikipedia.org However, it was Theodor Curtius who first synthesized hydrazine in 1887. hydrazine.com Pure anhydrous hydrazine was later prepared by the Dutch chemist Lobry de Bruyn in 1895. hydrazine.com

Initially, the applications of hydrazine and its derivatives were primarily in the realm of organic synthesis. acs.org A significant early application was in the Wolff-Kishner reduction, a reaction that converts a ketone's carbonyl group into a methylene (B1212753) bridge. wikipedia.org The events of World War II propelled hydrazine into prominence as a high-energy rocket fuel. hydrazine.comacs.org The German Messerschmitt Me 163B rocket-powered fighter plane, for instance, used a mixture of hydrazine hydrate, methanol (B129727), and water as fuel. hydrazine.com

Following the war, the applications of hydrazine expanded significantly. It became a crucial intermediate for producing plastic foam blowing agents, pesticides, and various pharmaceuticals. researchgate.net In the pharmaceutical industry, hydrazine derivatives are precursors to a range of drugs, including those for treating tuberculosis, such as isoniazid. slideshare.net Its derivatives are also found in antifungal medications like fluconazole (B54011) and other bioactive compounds such as cefazolin, rizatriptan, and anastrozole. wikipedia.org

Strategic Importance of Benzylhydrazine (B1204620) Scaffolds in Organic Synthesis

Benzylhydrazine scaffolds are a critical class of compounds in organic synthesis due to their versatile reactivity. These structures serve as foundational building blocks for creating more complex molecules, particularly heterocyclic compounds like pyrazoles and isoxazoles. mdpi.com The synthesis of these heterocycles often involves the condensation of a benzylhydrazine with a suitable diketone or a related precursor. mdpi.com

The utility of benzylhydrazine scaffolds extends to the development of pharmacologically active compounds. They are key intermediates in the synthesis of various therapeutic agents. scispace.com For instance, protected benzylhydrazines are used in the creation of modified peptides and other pharmaceutical substances. scispace.com The development of efficient, one-pot synthesis methods for protected benzylhydrazines has further enhanced their accessibility and application in drug discovery. scispace.com

The reactivity of the hydrazine moiety within the benzylhydrazine scaffold allows for a variety of chemical transformations. These include N-alkylation and acylation reactions, which are fundamental steps in building molecular diversity. slideshare.net Researchers have developed various strategies to control the reactivity of the two nitrogen atoms in the hydrazine group, often employing protecting groups to achieve selective functionalization. slideshare.net This control is crucial for the synthesis of complex target molecules with well-defined structures.

Current Research Landscape of Chlorinated Benzylhydrazines

The introduction of a chlorine atom onto the benzylhydrazine scaffold significantly influences its chemical properties and biological activity. Chlorinated benzylhydrazines, including 2-chlorobenzylhydrazine, are of particular interest in medicinal chemistry. nih.gov The presence of chlorine can enhance a molecule's metabolic stability and its ability to interact with biological targets. nih.gov

Recent research has focused on the synthesis and application of chlorinated benzylhydrazine derivatives. For example, 1-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine has been synthesized from (2-chlorobenzyl)hydrazine dihydrochloride (B599025) and investigated for its potential as an Hsp90 inhibitor, which could have applications in treating fungal infections. nih.gov Another study detailed the synthesis of 1,2-bis(2-chlorobenzyl)hydrazine hydrochloride through the ionic hydrogenation of the corresponding azine, highlighting an efficient method for preparing symmetrically substituted hydrazines. unimi.it

The synthesis of pyrazoles from chlorinated benzylhydrazines is a common theme in current research. For instance, 3-Amino-1-(2-chlorobenzyl)-pyrazol-5-one was synthesized by reacting this compound with β-amino-β-ethoxyacrylic acid ethyl ester. prepchem.com These pyrazolone (B3327878) structures are valuable precursors for a variety of dyes and pharmaceuticals.

Furthermore, the degradation of benzylamines, which are structurally related to benzylhydrazines, during water chlorination processes has been studied. rsc.org This research provides insights into the environmental fate of such compounds and the potential formation of disinfection byproducts. rsc.orgnih.govwodnesprawy.pl

Below is a table summarizing key chlorinated benzylhydrazine derivatives and their research contexts:

| Compound Name | CAS Number | Molecular Formula | Research Context |

| (2-Chlorobenzyl)hydrazine dihydrochloride | 64415-10-7 | C7H11Cl3N2 | Starting material for the synthesis of Hsp90 inhibitors. nih.govchemscene.com |

| 1,2-bis(2-chlorobenzyl)hydrazine hydrochloride | Not Available | C14H16Cl3N2 | Synthesized via ionic hydrogenation of the corresponding azine. unimi.it |

| 3-Amino-1-(2-chlorobenzyl)-pyrazol-5-one | Not Available | C10H10ClN3O | Synthesized from this compound for potential use as a dye or pharmaceutical intermediate. prepchem.com |

| 1-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine | Not Available | C11H12ClN3 | Investigated as a potential Hsp90 inhibitor. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c8-7-4-2-1-3-6(7)5-10-9/h1-4,10H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCMWXOVSVJGOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30329054 | |

| Record name | 2-Chlorobenzylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51421-13-7 | |

| Record name | [(2-Chlorophenyl)methyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51421-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorobenzylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chlorobenzylhydrazine and Its Functionalized Derivatives

Established Synthetic Routes to 2-Chlorobenzylhydrazine

Reduction of Azines and Hydrazones for Hydrazine (B178648) Synthesis

The reduction of azines and hydrazones represents a direct and versatile pathway to substituted hydrazines. A variety of reducing agents have been employed for this transformation, each with its own set of advantages and limitations.

One effective method involves the ionic hydrogenation of azines. unimi.it This approach has been successfully used for the synthesis of 1,2-dialkylhydrazines from their corresponding azines with high yields. unimi.it The reduction is typically carried out using an amine-borane complex, such as NMe₃•BH₃, in an acidic medium. unimi.it This method is highly selective for the C=N bond, leaving other functional groups like nitro and nitrile groups unaffected. unimi.it A notable example is the synthesis of 1,2-bis(2-chlorobenzyl)hydrazine hydrochloride, which was obtained in a 94% yield. unimi.it The products are conveniently isolated as stable hydrochloride salts. unimi.it

Magnesium in methanol (B129727) has also been demonstrated as a simple and convenient reagent for the reduction of hydrazones to their corresponding hydrazines at ambient temperature. researchgate.net For instance, the reduction of 4-chlorobenzaldehyde (B46862) hydrazone using a 1:5 molar ratio of the hydrazone to magnesium in methanol yielded 4-chlorobenzylhydrazine in 87% yield. researchgate.net

Historically, lithium aluminum hydride (LiAlH₄) has been used for the reduction of azines. cdnsciencepub.com However, the solubility of acylated hydrazines in solvents suitable for LiAlH₄ reactions can be a limiting factor. cdnsciencepub.com Other established methods for azine reduction include catalytic hydrogenation, and the use of reagents like diborane, sodium borohydride, and sodium amalgam. unimi.it

The general reaction scheme for the reduction of a hydrazone to a hydrazine is depicted below: R₁R₂C=NNH₂ + [Reducing Agent] → R₁R₂CHNHNH₂

Table 1: Reduction of Hydrazones to Hydrazines

| Hydrazone | Reducing Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde hydrazone | Mg/MeOH | 4-Chlorobenzylhydrazine | 87 | researchgate.net |

| 2-Naphthaldehyde hydrazone | Mg/MeOH | 2-Naphthylmethylhydrazine | 82 | researchgate.net |

| Benzaldehyde hydrazone | Mg/MeOH | Benzylhydrazine (B1204620) | 82 | researchgate.net |

| 4-Methoxyacetophenone hydrazone | Mg/MeOH | 1-(4-Methoxyphenyl)ethylhydrazine | 88 | researchgate.net |

Reaction of Di-tert-butyl Dicarbonate (B1257347) with 4-Chlorobenzylhydrazine Derivatives

The use of di-tert-butyl dicarbonate (Boc₂O) is a common strategy for the protection of amine functionalities, including hydrazines. jk-sci.comfishersci.co.uk This reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon of Boc₂O, leading to the formation of a Boc-protected hydrazine. jk-sci.com The reaction is typically carried out in the presence of a base, such as triethylamine, in a solvent like tetrahydrofuran (B95107) (THF). jk-sci.com

This protection strategy is crucial in multi-step syntheses, allowing for selective reactions at other positions of the molecule. For example, di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate is synthesized by reacting 4-chlorobenzylhydrazine with Boc₂O. smolecule.com This protected derivative can then be used in further synthetic transformations. smolecule.com A flow synthesis method has also been developed for the preparation of di-tert-butyl 1-(2-chlorobenzyl)hydrazine-1,2-dicarboxylate in good yield. rsc.org

The Boc group can be subsequently removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to regenerate the free hydrazine. jk-sci.com

Condensation Reactions Utilizing o-Chlorobenzylhydrazine

Condensation reactions are fundamental in organic synthesis for the formation of new carbon-nitrogen bonds. libretexts.orgebsco.com o-Chlorobenzylhydrazine can participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form hydrazones. wikipedia.org These reactions typically involve the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. libretexts.org

For instance, this compound has been reacted with β-amino-β-ethoxyacrylic acid ethyl ester to synthesize 3-amino-1-(2-chlorobenzyl)-pyrazol-5-one. prepchem.com This type of cyclocondensation reaction is pivotal in the synthesis of various heterocyclic compounds. Similarly, (2-chlorobenzyl)hydrazine dihydrochloride (B599025) has been used in the synthesis of 1-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine, affording the product in an 85% yield after purification. nih.gov

These condensation reactions are often the first step in more complex synthetic sequences, providing key intermediates for the construction of a wide range of molecular architectures.

Synthesis of Substituted this compound Analogs

N-Alkylation Strategies for Hydrazine Derivatives

The N-alkylation of hydrazines is a key method for introducing diverse substituents and generating a wide array of functionalized analogs. Various strategies have been developed to achieve selective alkylation.

One efficient method is the direct reductive alkylation of hydrazine derivatives with aldehydes or ketones using a reducing agent like α-picoline-borane. organic-chemistry.orgthieme-connect.com This one-pot procedure allows for the synthesis of both N-monoalkyl and N,N-dialkyl hydrazine derivatives by carefully controlling the stoichiometry of the reactants. thieme-connect.com

Another powerful approach involves the formation of a nitrogen dianion from a protected hydrazine, such as PhNHNHBoc, using a strong base like n-butyllithium. organic-chemistry.org This highly reactive intermediate can then be selectively alkylated with various alkyl halides. organic-chemistry.org This method offers precise control over the substitution pattern, allowing for the synthesis of symmetrical, mono-, or sequentially dialkylated products. organic-chemistry.org

The trifluoroacetyl group has also been employed as an effective activating and blocking group in the synthesis of N'-substituted hydrazides. cdnsciencepub.comscholaris.ca Trifluoroacetyl hydrazides can be selectively alkylated with alcohols via the Mitsunobu reaction or with alkyl halides under basic conditions. cdnsciencepub.comscholaris.ca The trifluoroacetyl group can then be removed under reductive or hydrolytic conditions. cdnsciencepub.com

Table 2: N-Alkylation Strategies for Hydrazine Derivatives

| Hydrazine Derivative | Alkylating Agent | Method | Product | Reference |

|---|---|---|---|---|

| Hydrazine derivatives | Aldehydes/Ketones | Reductive alkylation with α-picoline-borane | N-alkylhydrazine derivatives | organic-chemistry.orgthieme-connect.com |

| PhNHNHBoc | Alkyl halides | Nitrogen dianion formation with n-BuLi | Mono- or di-alkylated hydrazines | organic-chemistry.org |

Palladium-Mediated Coupling Reactions in Analog Preparation

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-nitrogen bonds, enabling the synthesis of a vast range of aryl hydrazine derivatives. acs.orguwindsor.ca These reactions, often referred to as Buchwald-Hartwig aminations, typically involve the coupling of an aryl halide or pseudohalide with a hydrazine derivative in the presence of a palladium catalyst, a ligand, and a base. researchgate.net

This methodology has been successfully applied to the synthesis of N-aryl and N,N-diaryl hydrazines. acs.org For instance, the coupling of (hetero)aryl chlorides and bromides with hydrazine has been achieved with low catalyst loadings of palladium and using potassium hydroxide (B78521) as the base. researchgate.net The choice of ligand is crucial for the success of these reactions, with various phosphine-based ligands being developed to improve efficiency and substrate scope. acs.org

Palladium-catalyzed coupling reactions have also been utilized in the synthesis of complex molecules containing the hydrazine moiety. For example, the synthesis of fungal-selective Hsp90 inhibitors involved a palladium-mediated amination step to install an aminopyrazole group. nih.gov Similarly, Suzuki and Heck coupling reactions have been employed to create C-15 substituted analogs of vindoline (B23647), starting from a halogenated vindoline precursor. nih.gov These reactions demonstrate the versatility of palladium catalysis in the late-stage functionalization of complex scaffolds.

Formation of Hydrazone and Related Derivatives from this compound

The formation of hydrazones is a cornerstone of hydrazine chemistry, proceeding via the condensation reaction between a hydrazine and a carbonyl compound, such as an aldehyde or a ketone. numberanalytics.comkhanacademy.org This reaction is characterized by the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). numberanalytics.com

This reaction is crucial for the synthesis of various heterocyclic compounds. For instance, the reaction of this compound with appropriate carbonyl precursors under acidic conditions can lead to the formation of pyrazole (B372694) derivatives. smolecule.com Similarly, phenylhydrazones are well-known intermediates in the Fischer indole (B1671886) synthesis, which involves the rearrangement of the hydrazone to form an indole structure. numberanalytics.comnih.gov

Table 1: General Reaction for Hydrazone Formation from this compound This table illustrates the general condensation reaction between this compound and various carbonyl compounds.

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Product |

|---|---|---|

| This compound | Aldehyde (R-CHO) | 2-Chlorobenzylhydrazone of Aldehyde |

| This compound | Ketone (R-CO-R') | 2-Chlorobenzylhydrazone of Ketone |

| This compound | Cyclohexanone | Cyclohexanone 2-chlorobenzylhydrazone |

Advanced Synthetic Strategies and Methodological Innovations

Recent advancements in synthetic chemistry have introduced novel techniques that offer significant improvements in efficiency, selectivity, and environmental impact over traditional methods. These strategies are increasingly being applied to the synthesis and derivatization of hydrazine compounds.

Microwave-Assisted Synthesis of this compound Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. researchgate.net Recent advancements in the synthesis of pyrazole derivatives, such as 1-(2-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride, explicitly employ microwave-assisted methods. smolecule.com

The benefits of this approach are substantial. For example, syntheses that might take several hours using traditional refluxing can often be completed in a matter of minutes under microwave irradiation. researchgate.net In the synthesis of various heterocyclic derivatives involving hydrazines, microwave-assisted methods have been shown to be highly effective, affording products in good yields in as little as 8 to 10 minutes at temperatures around 120°C. mdpi.com This rapid, efficient, and often solvent-free approach represents a significant methodological innovation for producing this compound derivatives. researchgate.netsioc-journal.cn

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis This table provides a comparative overview of reaction parameters for a representative synthesis of a heterocyclic derivative, highlighting the advantages of microwave assistance.

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 4–7 hours mdpi.com | 5–10 minutes researchgate.net |

| Energy Source | Oil bath / Heating mantle | Microwave irradiation (e.g., 800 W) mdpi.com |

| Yield | Often moderate | Good to excellent (e.g., 96-97%) mdpi.com |

| Solvent Use | Typically requires bulk solvent mdpi.com | Can often be performed under solvent-free conditions sioc-journal.cn |

| Key Advantage | Established and widely accessible | Speed, efficiency, higher yields, environmental friendliness researchgate.net |

Ionic Hydrogenation Approaches for Hydrazine Synthesis

Substituted hydrazines are a vital class of compounds, but their synthesis can be challenging due to the reactivity of the two nitrogen atoms and the lability of the N-N bond. unimi.it Ionic hydrogenation has been developed as an efficient and operationally simple method for producing 1,2-dialkylhydrazines from the corresponding azines. unimi.it This approach addresses many of the drawbacks associated with traditional reduction methods, such as metal-catalyzed hydrogenation or the use of metal hydrides like LiAlH4, which can suffer from over-reactivity or the need for protecting groups. unimi.it

The ionic hydrogenation of azines offers several key advantages:

High Yields: The reactions often proceed to give almost quantitative yields of the desired hydrazine product. unimi.it

Speed and Simplicity: Reaction times are typically fast, and the isolation and purification of the products are straightforward. unimi.it

Functional Group Tolerance: The method shows good tolerance for a variety of functional groups. unimi.it

Product Stability: The resulting hydrazines are often isolated as their hydrochloride salts, which are more stable and safer to handle derivatives. unimi.it

This strategy represents a significant improvement in the synthesis of substituted hydrazines, providing a reliable route to compounds that are valuable intermediates in medicinal and materials chemistry. unimi.it

Plasma-Microdroplet Fusion Platforms for Hydrazine Derivatization

A cutting-edge technique for the derivatization of hydrazines involves the use of plasma-microdroplet fusion platforms. researchgate.net This novel approach facilitates catalyst-free N-alkylation of primary amines and cross-coupling of hydrazines by leveraging the unique environment of charged microdroplets fused with non-thermal plasma. researchgate.netchemistryworld.com

In this system, the hydrazine reagent is introduced into a stream of charged microdroplets where it undergoes homolytic cleavage induced by the plasma discharge, forming highly reactive radical intermediates. researchgate.net These radicals then couple to form various derivatized products. The reaction rates are significantly accelerated within the microdroplets, showing enhancements of over 200 times compared to conventional electrospray techniques. researchgate.net This acceleration is attributed to the combined effects of energetic collisions and the presence of reactive oxygen species generated by the plasma. researchgate.net This method avoids the need for catalysts, external heat, or light, offering a highly efficient and clean route for hydrazine derivatization. researchgate.net The entire derivatization process can be accomplished in microseconds, showcasing the potential of this platform for high-throughput synthesis and analysis. nih.gov

Table 3: Key Features of Plasma-Microdroplet Fusion for Hydrazine Derivatization This table summarizes the main attributes and advantages of the plasma-microdroplet fusion platform.

| Feature | Description |

|---|---|

| Reaction Type | Radical-mediated cross-coupling and N-alkylation researchgate.net |

| Catalyst | Catalyst-free researchgate.netchemistryworld.com |

| Mechanism | Homolytic cleavage of hydrazine by non-thermal plasma to form radical intermediates researchgate.net |

| Reaction Rate | Highly accelerated (up to >200x enhancement) researchgate.net |

| Conditions | Ambient temperature and pressure; no external heat or light source required researchgate.net |

| Platform | Fusion of non-thermal plasma with charged microdroplets researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 2 Chlorobenzylhydrazine

Fundamental Reaction Pathways of the Hydrazine (B178648) Moiety in 2-Chlorobenzylhydrazine

The hydrazine group (-NHNH2) is a versatile functional group known for its nucleophilicity, which underpins its participation in a variety of chemical reactions.

A hallmark reaction of hydrazines, including this compound, is their condensation with aldehydes and ketones to form hydrazones. chemguide.co.ukresearchgate.net This reaction proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazine to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). libretexts.org The general mechanism involves an initial attack of the hydrazine on the carbonyl group, forming a tetrahedral intermediate, which then dehydrates to yield the hydrazone. chemguide.co.uk

R(R')C=O + H2NNHCH2-C6H4-Cl → R(R')C=NNHCH2-C6H4-Cl + H2O

The resulting 2-chlorobenzylhydrazones are stable compounds and serve as important intermediates in further synthetic transformations, such as the Wolff-Kishner reduction to convert the original carbonyl group into a methylene (B1212753) group. libretexts.orglibretexts.org

| Carbonyl Compound | Product (Hydrazone) | General Reaction Conditions |

|---|---|---|

| Acetone | Propan-2-one 2-(2-chlorobenzyl)hydrazone | Acid catalyst (e.g., acetic acid), reflux in ethanol |

| Benzaldehyde | N'-(phenylmethylene)-2-chlorobenzylhydrazine | Acid catalyst, room temperature in methanol (B129727) |

| Cyclohexanone | Cyclohexanone 2-(2-chlorobenzyl)hydrazone | Acid catalyst, reflux in ethanol |

Hydrazine derivatives can act as aminating agents in certain reactions. For instance, a regioselective ortho-amination of 2-naphthols with substituted hydrazines has been described, providing a direct method for the synthesis of N-arylaminated naphthol derivatives. nih.gov This type of reaction highlights the potential of the hydrazine moiety to form new carbon-nitrogen bonds under specific conditions, often without the need for transition metal catalysts. nih.gov While specific studies on this compound in this context are not prevalent, the general reactivity pattern suggests its potential participation in similar amination reactions.

Influence of the Chlorobenzyl Substituent on Reaction Selectivity and Reactivity

The 2-chlorobenzyl group attached to the hydrazine moiety exerts a significant influence on its reactivity through a combination of electronic and steric effects.

The chlorine atom, being an electronegative element, exhibits an electron-withdrawing inductive effect (-I effect). This effect reduces the electron density on the benzyl (B1604629) ring and, to a lesser extent, on the attached nitrogen atom of the hydrazine. A lower electron density on the nitrogen could potentially decrease its nucleophilicity, thereby slowing down reactions that depend on the initial nucleophilic attack of the hydrazine.

Sterically, the presence of the bulky 2-chlorobenzyl group can hinder the approach of reactants to the hydrazine nitrogen atoms. This steric hindrance can affect the rate and outcome of reactions, particularly with sterically demanding carbonyl compounds or other electrophiles. The ortho position of the chlorine atom on the benzyl ring places it in close proximity to the point of attachment of the hydrazine group, potentially leading to more pronounced steric effects compared to a chlorine atom at the meta or para position.

Elucidation of Organic Reaction Mechanisms Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for predicting product formation and optimizing reaction conditions.

The formation of hydrazones, as discussed earlier, proceeds through a well-established nucleophilic addition-elimination mechanism. chemguide.co.uk The initial nucleophilic attack of the terminal nitrogen of this compound onto the carbonyl carbon is followed by proton transfers and subsequent dehydration.

Beyond simple hydrazone formation, this compound can be a precursor for the synthesis of various heterocyclic compounds. For example, the reaction of hydrazines with β-dicarbonyl compounds can lead to the formation of pyrazoles. The mechanism of such cyclization reactions typically involves the initial formation of a hydrazone at one carbonyl group, followed by an intramolecular nucleophilic attack of the other nitrogen atom on the second carbonyl group, and subsequent dehydration to form the aromatic pyrazole (B372694) ring. The presence of the 2-chlorobenzyl substituent would be retained on one of the nitrogen atoms of the resulting pyrazole ring.

The Wolff-Kishner reduction, which converts a carbonyl group to a methylene group, utilizes the corresponding hydrazone as an intermediate. The mechanism involves the deprotonation of the hydrazone by a strong base (like KOH) at high temperatures, followed by a series of proton transfers and the eventual elimination of nitrogen gas (N2) to form a carbanion, which is then protonated to give the final alkane product. libretexts.orgmasterorganicchemistry.com

| Reactant | Potential Heterocyclic Product | General Reaction Type |

|---|---|---|

| 1,3-Diketone (e.g., acetylacetone) | 1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazole | Condensation/Cyclization |

| β-Ketoester (e.g., ethyl acetoacetate) | 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3(2H)-one | Condensation/Cyclization |

| α,β-Unsaturated ketone | Substituted pyrazoline | Michael Addition/Cyclization |

While specific computational studies on this compound are not widely reported, computational chemistry provides powerful tools for analyzing reaction pathways and understanding reactivity. Methods such as Density Functional Theory (DFT) can be employed to model the geometric and electronic structures of reactants, transition states, and products.

For the condensation reaction with carbonyls, computational methods could be used to:

Calculate the activation energy barriers for the nucleophilic attack and dehydration steps.

Investigate the effect of the 2-chlorobenzyl substituent on the nucleophilicity of the hydrazine nitrogens.

Model the transition state geometries to understand the steric influence of the substituent.

Similarly, for potential cyclization reactions leading to heterocyclic systems, computational analysis could help in:

Determining the most favorable reaction pathway among several possibilities.

Predicting the regioselectivity of the cyclization.

Understanding the electronic factors that drive the ring-closing step.

By calculating the energies of intermediates and transition states, a detailed potential energy surface for a given reaction can be constructed, offering deep insights into the reaction mechanism that complement experimental findings.

Medicinal Chemistry and Biological Activity of 2 Chlorobenzylhydrazine Derivatives

Structure-Activity Relationships (SAR) of 2-Chlorobenzylhydrazine Analogs

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the benzyl (B1604629) ring. Structure-activity relationship (SAR) studies aim to understand how these chemical modifications impact the pharmacological effects of the compounds.

For instance, in the development of anaplastic lymphoma kinase (ALK) inhibitors based on a 7-azaindole (B17877) series, various substitutions on the benzyl group were explored. While a 3-fluoro substitution showed improved potency, other substitutions at this position did not lead to further enhancement in biochemical or cellular activity. Disubstitutions on the benzyl ring, such as a 3,5-difluoro pattern, resulted in potencies comparable to the monosubstituted analog. The crystal structure of one such compound revealed that the benzyl group occupies a specific back pocket in the enzyme, which helps to explain its potency.

In a different series of compounds, the position of substituents on the benzene (B151609) ring was found to be critical for inhibitory activity. Fluoro or cyano substitution at the ortho position of the benzene ring resulted in better inhibitory activity, whereas substitution at the meta or para position reduced this activity. Furthermore, the steric bulk of substituents can also play a role; smaller groups at certain positions can lead to better inhibitory activity compared to bulkier groups.

Antitumor and Anticancer Properties of Hydrazine-Based Compounds

Hydrazine (B178648) and its derivatives have been a subject of interest in cancer research for their potential as anticancer agents. Compounds containing the hydrazine moiety have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

One of the earliest hydrazine derivatives to be used in cancer treatment is procarbazine, which has shown activity against Hodgkin disease, melanoma, and lung carcinoma. This initial success spurred further investigation into other hydrazine compounds, including hydrazine sulfate, for their potential anticancer properties.

More recent research has focused on designing novel hydrazine derivatives with improved efficacy and selectivity. For example, some bis(indolyl)hydrazide-hydrazones have demonstrated potent cytotoxicity against multiple cancer cell lines. Specifically, a compound with N-(p-chlorobenzyl) and bromo substituents was found to be highly potent against the MDA-MB-231 breast cancer cell line. Another area of exploration is the synthesis of quinoline (B57606) hydrazone derivatives, which have shown promising antiproliferative activity against various cancer cell lines by inducing apoptosis and cell cycle arrest.

The following table provides examples of the anticancer activity of various hydrazine derivatives against different cancer cell lines.

| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | Observed Effect(s) |

| Benzenesulphonohydrazides | Compound with fluorine and bromine substituents | 769-P (Renal), HepG2 (Liver), NCI-H2170 (Lung) | High, selective cytotoxicity. |

| Quinoline Hydrazones | Chalcone derivatives | A549 (Lung), K-562 (Leukemia) | Potent antiproliferative activity, apoptosis induction, G2/M cell cycle arrest. |

| Thiazole-clubbed Quinoline Hydrazones | Compound 6 | A549 (Lung) | Potent cytotoxic effects and enzyme inhibitory action. |

| Piperidone Hydrazine Carbodithioate | (E)-methyl-2-(3-methyl-2,6-diphenylpiperidin-4-ylidene)hydrazinecarbodithioate | Hep G2 (Liver) | Good inhibitory activity. |

| Quinazolinone Hydrazide Triazoles | CM9 (para-bromophenyl moiety) | EBC-1 (Lung), U-87MG (Glioblastoma), HT-29 (Colon) | High growth inhibitory effect. |

| 2-Phenazinamine Derivatives | 2-chloro-N-(phenazin-2-yl)benzamide | K562 (Leukemia), HepG2 (Liver) | Potent anticancer effect, low toxicity to non-cancer cells. |

Modulation of Cellular Pathways Involved in Tumor Growth

Hydrazine derivatives can exert their antitumor effects by interfering with various cellular pathways that are crucial for tumor growth and survival. One proposed mechanism of action for some hydrazine compounds is the limitation of glucose availability to tumors.

Some hydrazine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. For instance, a hydrazineyl amide derivative of pseudolaric acid B was found to inhibit the pro-tumoral M2-like phenotype of macrophages and activate anti-tumor CD8+ T cells, thereby suppressing tumor growth. This compound demonstrated its effect by decreasing the expression of CD206 and increasing the expression of CD86 in macrophages.

Furthermore, certain quinoline-based hydrazones have been found to induce apoptosis and cause G2/M cell cycle arrest in cancer cells. They can also lead to membrane blebbing and disruption of the cytoskeleton and plasma membrane of cancer cells.

Enzyme Inhibition in Cancer Metabolism by Hydrazine Derivatives

Enzyme inhibition is another key mechanism through which hydrazine derivatives exhibit their anticancer properties. Many of these compounds target enzymes that are critical for cancer cell metabolism and proliferation.

Lysyl oxidase (LOX), an enzyme whose activity is upregulated in several types of metastatic cancers, has been identified as a target for hydrazine-based inhibitors. Phenylhydrazine is a known inhibitor of LOX, although its use is limited by stability and toxicity issues. Research has shown that other hydrazine-derived compounds, such as hydrazides, can also act as irreversible inhibitors of LOX.

Receptor tyrosine kinases (RTKs) are another class of enzymes that are often dysregulated in cancer. A series of quinazolinone hydrazide triazole derivatives were designed and synthesized as novel inhibitors of the c-MET receptor tyrosine kinase. Several of these compounds showed significant inhibitory effects on the growth of cancer cell lines with amplified MET gene.

Other enzymes targeted by hydrazine derivatives in cancer therapy include:

PI3K (Phosphoinositide 3-kinase): Chalcone derivatives of quinoline hydrazone have been evaluated as PI3K inhibitors.

Protein Kinase B (Akt): Thiazole-clubbed quinoline hydrazone derivatives have shown better enzyme inhibitory action against Akt compared to standard drugs.

COX-2 (Cyclooxygenase-2) and 5-LOX (5-Lipoxygenase): Some hydrazone derivatives have been found to inhibit both COX-2 and 5-LOX enzymes at micromolar concentrations, which is supported by molecular docking studies.

The following table summarizes the enzyme inhibitory activity of some hydrazine derivatives.

| Hydrazine Derivative Class | Target Enzyme(s) | Significance in Cancer |

| Hydrazides | Lysyl oxidase (LOX) | LOX is upregulated in metastatic cancers. |

| Quinazolinone Hydrazide Triazoles | c-MET receptor tyrosine kinase | c-MET is a driver of tumor growth in certain cancers. |

| Chalcone derivatives of Quinoline Hydrazone | PI3K | PI3K is a key component of a major cancer cell survival pathway. |

| Thiazole-clubbed Quinoline Hydrazones | Protein Kinase B (Akt) | Akt is a central node in signaling pathways promoting cell survival and proliferation. |

| Hydrazone derivatives | COX-2 and 5-LOX | These enzymes are involved in inflammation and cancer progression. |

Antimicrobial and Antifungal Activities of this compound Derivatives

In addition to their anticancer properties, this compound derivatives and other hydrazine-based compounds have demonstrated significant antimicrobial and antifungal activities. These compounds can disrupt microbial membranes, inhibit essential enzyme pathways, and interfere with nucleic acid synthesis.

The antimicrobial potential of hydrazine derivatives is enhanced when they are complexed with transition metals like copper, zinc, cobalt, and nickel. These metal complexes can more effectively penetrate microbial cells and induce oxidative damage by producing reactive oxygen species (ROS).

Efficacy against Various Bacterial Strains

Hydrazine derivatives have shown efficacy against a range of both Gram-positive and Gram-negative bacteria. For example, some hydrazide–hydrazones have exhibited significant antibacterial activity against E. coli, P. aeruginosa, S. aureus, and B. cereus.

The following table highlights the antibacterial activity of some hydrazine derivatives against specific bacterial strains.

| Hydrazine Derivative Class | Bacterial Strain(s) | Observed Effect |

| Hydrazide–hydrazones of 2-propylquinoline-4-carboxylic acid | P. aeruginosa, S. aureus, E. coli, Proteus vulgaris, Bacillus licheniformis, Micrococcus varians | Low Minimum Inhibitory Concentration (MIC) values. |

| Hydrazide–hydrazones of 5-nitrofuran-2-carboxylic acid | S. epidermidis, S. aureus, B. subtilis, B. cereus | High antibacterial activity with bactericidal effect. |

| 2-thiouracil derivatives | E. coli, P. aeruginosa, S. aureus | High antibacterial activity based on zone of inhibition. |

| 1,2,3-thiadiazole derivatives | Staphylococcus spp., E. faecalis | Bactericidal effect with low MIC values. |

Antifungal Mechanisms: Aldehyde Trapping and Hsp90 Inhibition

The antifungal activity of hydrazine derivatives is multifaceted. Some compounds exert their effects through mechanisms such as aldehyde trapping and inhibition of Heat Shock Protein 90 (Hsp90).

Three hydrazine-based compounds, Hyd. H, Hyd. OCH3, and Hyd.Cl, have shown antifungal activity against Candida albicans, including drug-resistant clinical isolates. These compounds were also found to inhibit biofilm formation, a key factor in fungal resistance.

Hsp90 is an essential chaperone protein in fungi that plays a role in thermotolerance, virulence, and drug resistance. Resorcylate aminopyrazoles (RAPs) are a class of Hsp90 inhibitors that can selectively target fungal Hsp90 over the human isoform. X-ray crystallography has revealed that these inhibitors induce unique conformational changes in fungal Hsp90, providing a basis for their selective antifungal activity.

Potential Neuropharmacological Effects of this compound Analogs

The structural framework of benzylhydrazine (B1204620) has served as a scaffold for developing compounds with activity in the central nervous system (CNS). Analogs derived from this compound are subjects of research for their potential to modulate neurotransmitter systems, which are central to the treatment of various neurological and psychiatric disorders. The introduction of the chloro-substituent on the benzyl ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier and its affinity for specific biological targets.

The neuropharmacological effects of drug candidates are frequently initiated by their binding to specific receptors in the CNS. While comprehensive binding data for analogs of this compound are not extensively published, research into structurally related compounds indicates that this class has the potential to interact with key neurotransmitter receptors. For instance, certain derivatives of similar scaffolds have been evaluated for their affinity towards dopamine (B1211576) (D₂, D₃), serotonin (B10506) (5-HT), and sigma (σ₁) receptors nih.govgoogle.com. These receptors are implicated in the pathophysiology of conditions like psychosis, depression, and anxiety.

The binding affinity, typically measured by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), quantifies the strength of the interaction between the ligand (the drug analog) and the receptor. A lower value indicates a stronger binding affinity. The development of analogs often involves modifying the core structure to optimize this affinity and improve selectivity for a specific receptor subtype, thereby enhancing therapeutic efficacy while minimizing off-target side effects. Although specific Ki values for this compound derivatives are scarce in publicly accessible literature, the table below illustrates the types of receptors that are common targets for such investigations.

| Receptor Family | Specific Subtype | Potential Therapeutic Indication | Binding Data for Analog |

|---|---|---|---|

| Dopamine | D₂, D₃ | Antipsychotic, Antidepressant | Data not publicly available |

| Serotonin | 5-HT1A, 5-HT2A | Anxiolytic, Antidepressant | Data not publicly available |

| Sigma | σ₁ | Antidepressant, Anxiolytic, Neuroprotective | Data not publicly available |

Utility as Intermediates in Diverse Pharmaceutical Syntheses

This compound is a valuable chemical intermediate due to the reactivity of its hydrazine moiety. This functional group allows for the construction of a wide array of more complex molecules, particularly heterocyclic systems, which are prevalent in medicinal chemistry.

The hydrazine group of this compound is a key nucleophile that readily participates in condensation and cyclization reactions to form stable ring structures. This makes it a foundational building block for several classes of bioactive heterocycles.

Pyrazoles : Pyrazoles can be synthesized through the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or an equivalent synthon. For example, this compound can be reacted with appropriate precursors to yield substituted pyrazoles, such as 1-(2-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde mdpi.com. The pyrazole (B372694) ring is a common feature in drugs with anti-inflammatory, analgesic, and antipsychotic properties mdpi.com.

Indoles : The Fischer indole (B1671886) synthesis is a classic and versatile method for preparing indoles, which are core structures in many pharmaceuticals, including antimigraine agents of the triptan class. This reaction involves the acid-catalyzed rearrangement of an arylhydrazone nih.gov. This compound can be first converted to its corresponding hydrazone by reacting it with a suitable ketone or aldehyde. Subsequent treatment with an acid catalyst initiates the cyclization and aromatization cascade to form a substituted indole ring nih.gov.

1,3,4-Oxadiazoles : These heterocycles are known for a range of biological activities and are often used as bioisosteres for ester and amide groups in drug design nih.gov. A common synthetic route involves the cyclization of diacylhydrazine intermediates. This compound can be acylated and then subjected to dehydrative cyclization, often using reagents like phosphorus oxychloride or by oxidative cyclization of N-acylhydrazones, to form the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring nih.gov.

Triazoles : Similarly, this compound derivatives can serve as precursors for 1,2,4-triazoles. Synthetic strategies often involve the reaction of acylhydrazides or hydrazones with nitrogen-containing reagents. For instance, hydrazones can undergo formal [3+2] cycloaddition reactions with nitriles to construct the triazole ring mdpi.com.

The table below summarizes key heterocyclic systems that can be synthesized from this compound.

| Heterocycle | General Synthetic Method | Key Reactants with Hydrazine Derivative |

|---|---|---|

| Pyrazole | Knorr / Paal-Knorr Synthesis | 1,3-Diketones, α,β-Unsaturated Ketones |

| Indole | Fischer Indole Synthesis | Ketones, Aldehydes (forms hydrazone intermediate) |

| 1,3,4-Oxadiazole | Dehydrative Cyclization | Acyl Chlorides, Carboxylic Acids (forms diacylhydrazine) |

| 1,2,4-Triazole | Einhorn-Brunner / Pellizzari Reaction | Amides, Nitriles, Imidates |

The concept of a prodrug involves chemically modifying a pharmacologically active agent to create an inactive or less active derivative that, upon administration, is converted back to the parent drug in vivo through enzymatic or chemical processes mdpi.com. This strategy is employed to overcome issues such as poor solubility, low bioavailability, lack of site-specificity, or undesirable taste mdpi.com.

This compound can be envisioned as a structural component or a linker in the design of such molecules.

Carrier-Linked Prodrugs : In this design, a drug is covalently attached to a carrier moiety via a linker that is designed to be cleaved in the body. While no specific examples involving this compound are prominently documented, its structure lends itself to this application. The hydrazine functional group, or a derivative thereof, could act as a cleavable linker. For instance, a hydrazone bond formed between a drug and a carrier could be designed to be stable at the pH of the stomach but hydrolyze at the physiological pH of the bloodstream to release the active drug.

Pharmacologically Active Conjugates : This approach involves linking two or more pharmacologically active molecules to create a single hybrid compound, sometimes referred to as a co-drug or mutual prodrug. This can lead to synergistic effects or a multi-target therapeutic profile. A molecule containing the this compound scaffold could be conjugated to another pharmacophore. For example, glycoconjugation, the attachment of a carbohydrate moiety to a cytotoxic agent, is a strategy used to target glucose transporters that are overexpressed on cancer cells nih.gov. A derivative of this compound could be incorporated into the linker connecting the cytotoxic warhead and the carbohydrate targeting group. The nih.govnih.govCurrent time information in Bangalore, IN.-triazole linker, often formed via "click chemistry," is a common component in such conjugates nih.gov.

The fundamental principle is to use the chemical handles on the this compound molecule to attach it to a parent drug, potentially through a spacer, creating a new chemical entity with improved pharmaceutical properties.

Preclinical Research and Pharmacological Assessments of 2 Chlorobenzylhydrazine Analogs

In Vitro Biological Screening Methodologies for Derivative Evaluation

The initial assessment of 2-chlorobenzylhydrazine derivatives typically begins with in vitro biological screening to determine their potential pharmacological activity. These methods are crucial for identifying promising candidates for further development.

A variety of in vitro assays are employed to evaluate the biological activity of newly synthesized compounds. For instance, enzyme inhibition assays are fundamental in determining a compound's ability to modulate the activity of specific enzymes. nih.gov Techniques such as fluorescence polarization-based equilibrium competition assays can be used to measure the binding affinity of derivatives to their target proteins in cell lysates, providing insight into their potency and selectivity. nih.gov

Cell-based assays are also critical for understanding the effects of these derivatives on cellular processes. These can include cytotoxicity assays to determine the concentration at which a compound becomes toxic to cells, and functional assays that measure changes in cellular behavior or signaling pathways in response to the compound. core.ac.uk For example, in the context of anticancer research, assays may be used to assess the antiproliferative effects of the derivatives on various cancer cell lines. orientjchem.org

The following interactive table provides a summary of common in vitro screening methods:

Interactive Data Table: In Vitro Screening Methodologies| Assay Type | Purpose | Example Application |

|---|---|---|

| Enzyme Inhibition Assay | To measure the inhibition of a specific enzyme's activity. | Determining the IC50 value of a derivative against a target kinase. |

| Binding Affinity Assay | To quantify the strength of the interaction between a derivative and its target protein. | Using fluorescence polarization to assess binding to a receptor. nih.gov |

| Cell Proliferation Assay | To evaluate the effect of a derivative on cell growth. | Assessing the anti-cancer potential by measuring the growth of cancer cell lines. orientjchem.org |

| Cytotoxicity Assay | To determine the toxic concentration of a derivative to cells. | Measuring cell viability after exposure to different concentrations of the compound. |

| Reporter Gene Assay | To measure the activation or inhibition of a specific signaling pathway. | Quantifying the expression of a reporter gene linked to a responsive promoter. |

The selection of appropriate in vitro screening methods depends on the therapeutic target and the intended pharmacological effect of the this compound analogs.

Design and Execution of Preclinical Studies for Therapeutic Potential

Following promising in vitro results, preclinical studies are designed to evaluate the therapeutic potential of this compound analogs in living organisms. These studies are essential for understanding the in vivo efficacy and pharmacological properties of the compounds before they can be considered for clinical trials.

Preclinical research can be broadly categorized into exploratory and confirmatory studies. nih.gov Exploratory studies aim to generate hypotheses about the potential therapeutic applications of a compound, while confirmatory studies are designed to rigorously test these hypotheses in relevant animal models of disease. nih.gov

The design of a preclinical study involves several key considerations, including the choice of animal model, the selection of dose levels, and the definition of primary and secondary endpoints. nih.gov Animal models are chosen based on their ability to mimic the human disease or condition being studied. For example, in the evaluation of anti-inflammatory agents, a carrageenan-induced paw edema model in rats is commonly used. mdpi.com

The execution of these studies requires careful attention to experimental detail to minimize bias and ensure the reproducibility of the results. This includes randomization of animals to different treatment groups and blinding of investigators to the treatment allocation.

The following interactive table outlines the key stages in the design and execution of preclinical studies:

Interactive Data Table: Preclinical Study Design and Execution| Stage | Description | Key Considerations |

|---|---|---|

| Hypothesis Generation | Defining the potential therapeutic effect to be investigated based on in vitro data. | Relevance to human disease, novelty of the approach. nih.gov |

| Model Selection | Choosing an appropriate animal model that mimics the human disease. | Predictive validity, ethical considerations. nih.gov |

| Study Design | Planning the experimental protocol, including control groups, sample size, and endpoints. | Randomization, blinding, statistical power. nih.gov |

| Dose-Response Evaluation | Determining the effective dose range of the compound. | Establishing a relationship between dose and therapeutic effect. |

| Efficacy Assessment | Measuring the therapeutic effect of the compound in the chosen animal model. | Use of validated and relevant outcome measures. |

| Data Analysis and Interpretation | Statistically analyzing the collected data and drawing conclusions about the compound's therapeutic potential. | Appropriate statistical methods, consideration of limitations. |

The successful completion of well-designed preclinical studies provides the necessary evidence to support the progression of a this compound analog into clinical development.

Pharmacokinetic Profiling of Relevant this compound Derivatives

Pharmacokinetic (PK) profiling is a critical component of preclinical research, providing information on how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. mdpi.com Understanding the PK properties of this compound derivatives is essential for predicting their in vivo behavior and for designing appropriate dosing regimens.

In silico tools are often used in the early stages of drug discovery to predict the ADME properties of compounds. pastic.gov.pk Web-based platforms can estimate parameters such as gastrointestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. nih.govresearchgate.net These predictions help in prioritizing compounds for further experimental evaluation.

Experimental PK studies are typically conducted in animal models. These studies involve administering the compound to animals and then collecting blood and tissue samples at various time points to measure the drug concentration. nih.gov This data is then used to calculate key PK parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2). nih.gov

Absorption: This refers to the process by which a drug enters the bloodstream. For orally administered drugs, this involves absorption from the gastrointestinal (GI) tract. Factors influencing absorption include the compound's solubility, permeability, and stability in the GI environment. In silico models can predict GI absorption, and in vitro models like the Caco-2 cell permeability assay can provide experimental data. mdpi.com

Distribution: Once in the bloodstream, a drug is distributed to various tissues and organs. The extent of distribution is influenced by factors such as plasma protein binding, tissue permeability, and blood flow. nih.gov Only the unbound fraction of a drug is generally considered to be pharmacologically active. nih.gov

Metabolism: The body metabolizes drugs, primarily in the liver, to facilitate their excretion. Cytochrome P450 (CYP) enzymes play a major role in drug metabolism. nih.gov In vitro assays using liver microsomes or hepatocytes can be used to study the metabolic stability of a compound and to identify the major metabolites formed. tum.de

Excretion: Drugs and their metabolites are eliminated from the body, primarily through the kidneys (in urine) or the liver (in bile and feces). The rate of excretion determines the drug's half-life and the duration of its effect.

The following interactive table summarizes key ADME parameters:

Interactive Data Table: Key ADME Parameters| Parameter | Description | Importance |

|---|---|---|

| Bioavailability | The fraction of an administered dose that reaches the systemic circulation. | Determines the dose required to achieve a therapeutic effect. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution in the body. |

| Clearance (CL) | The volume of plasma from which the drug is completely removed per unit of time. | Determines the rate of drug elimination. |

| Elimination Half-life (t1/2) | The time required for the concentration of the drug in the body to be reduced by half. | Influences the dosing frequency. |

A thorough understanding of the ADME properties of this compound derivatives is crucial for their successful development as therapeutic agents.

Pharmacodynamic Assessments of Biological Efficacy

Pharmacodynamic (PD) assessments are conducted to evaluate the biochemical and physiological effects of a drug on the body and the mechanism of its action. nih.gov These studies are essential for establishing a relationship between drug concentration and the observed pharmacological effect.

PD studies are often integrated with PK studies (PK/PD modeling) to understand the time course of drug action. nih.gov The goal is to identify a PK parameter (e.g., Cmax, AUC) that correlates with the desired PD effect. nih.gov This information is critical for optimizing the dosing regimen to maximize efficacy while minimizing potential toxicity.

The methods used for PD assessment are highly dependent on the therapeutic target and the intended pharmacological effect. For example, if a this compound analog is being developed as an anti-inflammatory agent, PD assessments might include measuring the reduction in paw edema in a rat model or quantifying the levels of pro-inflammatory cytokines in tissue samples. mdpi.com

In the context of oncology, PD assessments could involve measuring tumor growth inhibition in xenograft models or evaluating biomarkers of target engagement in tumor tissue. core.ac.uk

The following interactive table provides examples of pharmacodynamic assessments:

Interactive Data Table: Pharmacodynamic Assessment Examples| Therapeutic Area | Pharmacodynamic Endpoint | Measurement Method |

|---|---|---|

| Inflammation | Reduction in paw volume | Plethysmometry |

| Oncology | Inhibition of tumor growth | Caliper measurements of tumor size |

| Neuroscience | Improvement in cognitive function | Behavioral tests (e.g., Morris water maze) |

| Cardiovascular | Reduction in blood pressure | Telemetry or tail-cuff method |

By combining the findings from in vitro screening, preclinical efficacy studies, and PK/PD assessments, researchers can build a comprehensive pharmacological profile of this compound analogs and determine their potential for further development as therapeutic agents.

Advanced Characterization Techniques and Analytical Methodologies for 2 Chlorobenzylhydrazine

Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic techniques are indispensable for the unambiguous determination of a molecule's structure. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools used to probe the atomic connectivity and mass of 2-Chlorobenzylhydrazine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy analyzes the magnetic properties of atomic nuclei, such as ¹H and ¹³C, to provide detailed information about the molecular structure, connectivity, and chemical environment of atoms. libretexts.orgcuni.cz When a molecule is placed in a strong magnetic field, its nuclei can absorb radiofrequency energy at specific frequencies, creating a unique spectrum. libretexts.org The chemical shifts (δ), signal splitting patterns (multiplicity), and integration values in an NMR spectrum help identify the different types of protons and carbons in the molecule.

While specific NMR data for this compound is not detailed in the provided search results, research on its derivatives illustrates the application of this technique. For instance, in the synthesis of a resorcylate aminopyrazole analog using (2-chlorobenzyl)hydrazine dihydrochloride (B599025), ¹H NMR was used to confirm the structure of the resulting product. nih.gov

¹H NMR Data for a this compound Derivative (Compound 10o) nih.gov

| Chemical Shift (δ) ppm | Multiplicity | Integration | Inferred Protons |

|---|---|---|---|

| 7.43 – 7.33 | Multiplet (m) | 1H | Aromatic |

| 7.24 – 7.15 | Multiplet (m) | 2H | Aromatic |

| 6.85 – 6.72 | Multiplet (m) | 1H | Aromatic |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. premierbiosoft.com The process involves ionizing a sample to generate charged molecules or molecular fragments and then separating these ions based on their m/z ratio. premierbiosoft.com The resulting mass spectrum provides the molecular weight of the compound from the molecular ion peak and offers structural clues from the fragmentation pattern. premierbiosoft.com Techniques like Electrospray Ionization (ESI) are commonly used. google.com

In the analysis of pyridine (B92270) derivatives synthesized from a related starting material, (4-chlorobenzyl)hydrazine (B1600100), mass spectrometry was used to confirm the identity of the final product, which showed a 99% purity by HPLC. google.com

Mass Spectrometry Data for a Pyridine Derivative google.com

| Ionization Mode | Observed m/z |

|---|---|

| ESI+ | 381.5 |

| ESI- | 379.8 |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography encompasses a set of laboratory techniques used to separate the components of a mixture. asccollegekolhar.in The separation is based on the differential distribution of the components between a stationary phase and a mobile phase. fao.org These methods are crucial for purifying compounds and assessing their purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a form of column chromatography that pumps a sample mixture or analyte in a solvent (the mobile phase) at high pressure through a column with a chromatographic packing material (the stationary phase). It is widely used for purity determination. For example, a derivative of the related (4-chlorobenzyl)hydrazine was found to have 99% purity as determined by HPLC. google.com

Flash Chromatography

Flash chromatography is a purification technique that uses a plastic column filled with a solid support, such as silica (B1680970) gel. A solvent is pushed through the column under pressure, speeding up the separation process. In the synthesis of Hsp90 inhibitors, an intermediate derived from (2-chlorobenzyl)hydrazine dihydrochloride was purified using automated flash chromatography with a gradient of ethyl acetate (B1210297) in CH₂Cl₂. nih.gov

Thin-Layer Chromatography (TLC)

TLC is a simple, quick, and inexpensive chromatographic technique used to separate non-volatile mixtures. asccollegekolhar.in It involves a stationary phase of a thin layer of adsorbent material, typically silica gel, alumina, or cellulose, coated onto a flat, inert substrate. asccollegekolhar.in It is often used to monitor the progress of a reaction or to determine the appropriate solvent system for a larger-scale separation.

Applications of Chromatographic Techniques

| Technique | Application | Example Context | Citation |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A pyridine derivative was determined to be 99% pure. | google.com |

| Automated Flash Chromatography | Purification | A resorcylate aminopyrazole analog was purified post-synthesis. | nih.gov |

| Thin-Layer Chromatography (TLC) | Reaction Monitoring & Separation | General laboratory technique for separating mixtures. | asccollegekolhar.intanta.edu.eg |

Crystallographic Analysis of this compound Derivatives for Conformation Studies

This method is particularly valuable for studying the conformation of complex molecules, such as derivatives synthesized from this compound. The analysis reveals how the molecule packs in the solid state and details the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the crystal structure. nih.govnih.gov While specific crystallographic data for a derivative of this compound was not found in the search results, the study of other complex organic derivatives demonstrates the type of information that can be obtained. nih.govmdpi.com Such studies typically report key crystallographic parameters that define the crystal's unit cell.

Illustrative Table of Crystallographic Data Parameters

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Triclinic). nih.govmdpi.com |

| Space Group | The group of symmetry operations for the crystal. mdpi.com |

| a, b, c (Å) | The lengths of the unit cell edges. |

| α, β, γ (°) | The angles between the unit cell edges. |

| Volume (ų) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

Future Perspectives and Emerging Research Directions for 2 Chlorobenzylhydrazine

Rational Design and Synthesis of Novel Analogs with Enhanced Biological Specificity

The future development of 2-Chlorobenzylhydrazine hinges on the principles of rational drug design to create novel analogs with improved efficacy and target specificity. The process of drug discovery is an intricate, interdisciplinary effort to identify a chemical compound that can bind to a specific target, such as a protein cavity, with both geometric and chemical precision. sysrevpharm.org The rational design of new molecules is a cornerstone of this process, moving beyond random screening to a more targeted approach. tum.de

Future research will likely focus on modifying the this compound scaffold to enhance its interaction with biological targets. This involves creating a library of derivatives where different functional groups are systematically introduced or altered. For instance, structure-activity relationship (SAR) studies, similar to those performed on other complex heterocyclic compounds, will be crucial. nih.gov Such studies help in understanding how specific structural features, like the position of the chloro group or modifications to the hydrazine (B178648) moiety, influence biological activity. nih.govadvion.com The goal is to develop analogs that exhibit high affinity for their intended target while minimizing off-target effects. This approach allows for the fast generation of potential lead compounds for further evaluation. core.ac.uk

Strategies may include the synthesis of conformationally constrained analogs to lock the molecule into a bioactive shape, potentially increasing its potency and selectivity. nih.govadvion.com The synthesis of such targeted analogs often relies on robust and versatile chemical reactions that allow for the precise placement of desired chemical features. researchgate.net

Deeper Elucidation of Complex Biological Mechanisms and Specific Target Identification

A significant frontier in this compound research is to move beyond preliminary activity screenings to a profound understanding of its molecular mechanisms. Identifying the specific biological targets is paramount. Methyl benzyl (B1604629) hydrazine derivatives, a class to which this compound belongs, have been noted to potentially suppress mitosis. nih.gov Future research must aim to pinpoint the precise proteins or cellular pathways that are modulated by this compound.

Investigative techniques such as cleavable complex assays, band depletion assays, and comet assays could be employed to determine the mode of action, especially if DNA or associated enzymes like topoisomerases are suspected targets. nih.govadvion.com Understanding the mechanism is crucial for explaining the compound's efficacy and for predicting potential liabilities. The general belief that hydrazine's toxicity is a universal trait among its derivatives has often hindered development, but many N-N bond-containing compounds show selective toxicity toward pathological targets like cancer cells, which is a highly desirable trait for drug development. ut.ee

Development of Economically Viable and Scalable Synthetic Routes

For any promising compound to move from the laboratory to potential clinical application, the development of a scalable and economically viable synthetic route is essential. adesisinc.com Route scouting, the process of exploring and identifying the most efficient, cost-effective, and safe manufacturing pathway, is a critical phase in chemical development. adesisinc.com

Future research must focus on optimizing the synthesis of this compound. This includes developing high-yielding reaction sequences that avoid the need for expensive reagents or purification methods like high-performance liquid chromatography (HPLC), which can be a bottleneck for large-scale production. nih.gov Research into novel catalytic systems or flow chemistry processes could provide pathways to more efficient and sustainable synthesis. ut.ee The aim is to devise short, fast sequences with minimal chromatographic steps, making the compound readily available for extensive preclinical and clinical studies. chemrxiv.org An optimized, scalable synthesis is fundamental for accelerating the entire drug development timeline. adesisinc.comrsc.orgrsc.org

Integration of Advanced Computational and Experimental Approaches in Drug Discovery Pipelines

The synergy between computational modeling and experimental validation is revolutionizing drug discovery. nih.gov This integrated approach is a key future direction for research on this compound. Computational tools can significantly accelerate the design and screening process, reducing costs and time. sysrevpharm.org

Table 1: Computational and Experimental Approaches in Drug Discovery

| Approach Type | Specific Technique | Application in this compound Research |

|---|---|---|

| Computational | Molecular Docking | Predicting binding modes and affinity of analogs to specific protein targets. |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity to guide analog design. who.int | |

| Pharmacophore Modeling | Identifying essential structural features required for biological activity to screen virtual libraries. researchgate.net | |

| ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) | In-silico prediction of drug-like properties to prioritize compounds with favorable profiles. researchgate.net | |

| Experimental | High-Throughput Screening (HTS) | Rapidly testing large libraries of synthesized analogs for biological activity. columbia.edunih.gov |

| X-ray Crystallography | Determining the 3D structure of this compound or its analogs bound to their biological target. | |

| In Vitro Target-Based Assays | Quantifying the inhibitory or activating effect of compounds on isolated enzymes or receptors. advion.com |

This table illustrates the integration of various computational and experimental methods that can be applied to the research and development of this compound analogs.

By using computational methods to predict the properties of virtual compounds, researchers can prioritize the synthesis of only the most promising candidates. columbia.edunih.gov For example, Lipinski's "rule of 5" can be used as a computational filter to assess the potential for good oral bioavailability early in the design phase. researchgate.netnih.gov These in-silico predictions must then be validated through rigorous experimental testing to confirm their real-world activity and properties. nih.gov

Addressing Persistent Challenges in Toxicology and Comprehensive Safety Profiling

While specific safety profiles are beyond the scope of this article, a crucial future direction is the strategic approach to understanding and mitigating potential toxicity. The general toxicity associated with the parent compound, hydrazine, necessitates a careful and thorough toxicological evaluation of its derivatives. ut.ee However, it is a misconception that all hydrazine derivatives are inherently toxic in the same manner; many exhibit selective toxicity that can be harnessed for therapeutic benefit. ut.ee

Future research must focus on developing a comprehensive toxicological profile for this compound and its most promising analogs. This involves using modern toxicological methods to predict and assess potential risks. For instance, in-vitro mutagenicity assays, such as the Ames test using Salmonella typhimurium, can provide early indications of mutagenic potential. nih.gov There is often a correlation between the toxicity of hydrazine compounds in bacteria and their toxicity in animals, suggesting that such early screening can be a valuable predictive tool. nih.gov

The goal is not just to identify toxicity, but to understand its structural basis. By correlating specific structural modifications with toxicological outcomes, researchers can design future analogs that retain therapeutic activity while minimizing undesirable effects. This proactive approach to toxicology is an integral part of modern drug development.

Q & A

Q. What unexplored applications exist for this compound in materials science or catalysis?

Q. How can environmental impact assessments be conducted for this compound?

- Degradation Studies : Analyze photolytic or microbial degradation pathways using LC-MS to identify persistent by-products .

- Ecotoxicology : Test acute toxicity in model organisms (e.g., Daphnia magna) to assess ecological risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.